molecular formula C25H27NO4 B12308156 rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans

rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans

Cat. No.: B12308156
M. Wt: 405.5 g/mol
InChI Key: PELSKMURSVIEBC-UHFFFAOYSA-N
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Description

rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction.

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This step is crucial for preventing unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the cyclopentyl and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amine functionality, allowing the compound to undergo selective reactions. The cyclopentyl and pyrrolidine rings contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
  • rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid
  • rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group differentiates it from similar compounds, potentially leading to unique reactivity and applications in various fields.

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

4-cyclopentyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H27NO4/c27-24(28)22-14-26(13-21(22)16-7-1-2-8-16)25(29)30-15-23-19-11-5-3-9-17(19)18-10-4-6-12-20(18)23/h3-6,9-12,16,21-23H,1-2,7-8,13-15H2,(H,27,28)

InChI Key

PELSKMURSVIEBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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